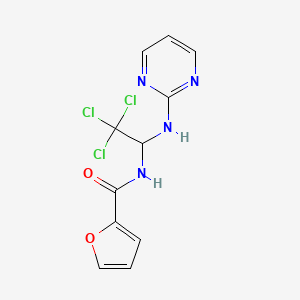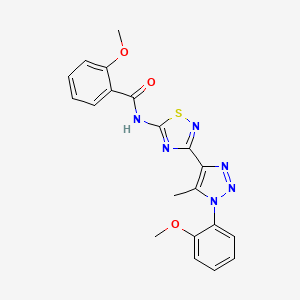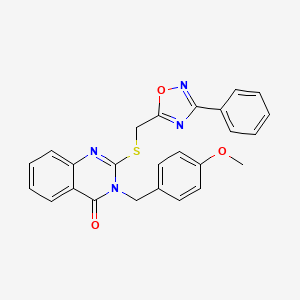![molecular formula C24H22FNO3 B2448096 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide CAS No. 941943-98-2](/img/structure/B2448096.png)
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, Compound X reduces inflammation and pain. Additionally, Compound X has been found to induce apoptosis in cancer cells, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have significant anti-inflammatory and analgesic effects, reducing pain and inflammation. Additionally, it has been found to induce apoptosis in cancer cells, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound X in lab experiments include its significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, its anti-cancer properties make it a potential candidate for the treatment of cancer. However, the limitations of using Compound X in lab experiments include the potential for toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of Compound X include further studies to determine its safety and efficacy in the treatment of chronic pain, inflammation, and cancer. Additionally, studies could be conducted to determine the potential for Compound X to be used in combination with other drugs to enhance its therapeutic effects. Finally, studies could be conducted to determine the potential for Compound X to be used in the treatment of other diseases and conditions.
Métodos De Síntesis
The synthesis of Compound X involves several steps. The first step involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde with para-fluoroaniline to form 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluorophenyl)benzamide. This intermediate compound is then reacted with para-nitrophenyl chloroformate to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, Compound X has been found to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(2)14-18-5-3-8-21(22(18)29-24)28-15-16-9-11-17(12-10-16)23(27)26-20-7-4-6-19(25)13-20/h3-13H,14-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIPMIWKJMSOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)
![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)




